

Pharmacokinetic & Metabolic Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: UNC2025

CAS No.: 1429881-91-3

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The following table summarizes the key in vivo pharmacokinetic parameters of **UNC2025** and its predecessor, UNC1062, which led to its development [1].

| Parameter | UNC1062 | UNC2025 |
|---|---------|---------|
| IV Clearance (mL/min/kg) | 30 | 70 |
| Volume of Distribution (V _{ss} , L/kg) | 0.43 | 0.78 |
| IV Half-Life (T _{1/2} , hours) | 2.3 | 0.23 |
| Oral Bioavailability (%F) | 0.3% | 8.4% |

The improvement in oral bioavailability from UNC1062 to **UNC2025** was a key outcome, achieved by modifying the core chemical scaffold to a pyrrolopyrimidine to address poor solubility [1]. The data suggests **UNC2025** has **high systemic clearance** in mice, a parameter you would need to investigate further in human-relevant models like hepatocytes or microsomes.

Experimental Protocols

Here are detailed methodologies for key experiments involving **UNC2025**, as cited in the literature.

In Vitro Kinase Inhibition Assay [1] [2]

This protocol measures the direct inhibitory activity of **UNC2025** on kinase targets.

- **Assay System:** Use a cell-free assay with purified kinase domains.
- **Inhibitor Incubation:** Incubate **UNC2025** with the kinase and an ATP solution.
- **Activity Measurement:** Quantify kinase activity (e.g., using ADP-Glo or radioisotope assays) across a range of **UNC2025** concentrations (e.g., from sub-nanomolar to 100 nM).
- **Data Analysis:** Calculate IC₅₀ values (the concentration that inhibits 50% of kinase activity). Reported IC₅₀ values include **Mer (0.46 nM)**, **Flt3 (0.35 nM)**, and **Axl (1.65 nM)** [2].

Cell-Based Target Engagement Assay [1]

This protocol confirms **UNC2025**'s ability to inhibit its targets in a cellular context.

- **Cell Culture:** Use relevant cell lines such as 697 B-ALL, A549 NSCLC, or Molm-14 AML.
- **Treatment:** Treat cells with a concentration series of **UNC2025** (e.g., 2 nM to 50 nM) for a set period (e.g., 1 hour).
- **Stimulation:** To stabilize phosphorylated proteins, add a pervanadate solution to the cultures for the final 3 minutes.
- **Analysis:**
 - Lyse the cells and immunoprecipitate the target protein (e.g., Mer).
 - Detect total protein and phosphorylated protein levels via immunoblotting (e.g., using anti-Mer and anti-phospho-Mer antibodies).

In Vivo Pharmacodynamic Study [1]

This protocol evaluates the biological effect of **UNC2025** in an animal model.

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID/gamma) engrafted with human leukemia cells.
- **Dosing:** Administer **UNC2025** via oral gavage. A dose of **3 mg/kg** has been used effectively in studies.
- **Sample Collection:** At predetermined time points post-dosing, collect bone marrow.
- **Analysis:** Isolate leukemic blasts from the bone marrow and analyze the levels of phospho-Mer and total Mer by immunoblotting to confirm target inhibition.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: What are the solubility and recommended formulation for in vivo studies? **UNC2025** has low aqueous solubility [1]. For in vivo dosing, it has been successfully formulated as a solution using **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O** at a concentration of 5 mg/mL [2]. A homogeneous suspension can also be prepared using 0.5-1% carboxymethyl cellulose (CMC-Na) [2]. For in vitro work, DMSO is a suitable solvent, with a stock solubility of up to 100 mg/mL [2].

Q2: My in vitro results don't show expected potency. What could be wrong?

- **Check Solvent and Concentration:** Ensure your DMSO stock concentration is accurate and that the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v), as higher levels can be toxic to cells.
- **Verify Assay Conditions:** Confirm that your kinase or cell-based assay has appropriate ATP concentrations, as **UNC2025** is an ATP-competitive inhibitor. High ATP levels can reduce its apparent potency.
- **Confirm Protein Activation:** In cell-based assays, ensure the target kinase (e.g., Mer or Flt3) is adequately expressed and activated in your chosen cell line.

Q3: Beyond Mer and Flt3, what other kinases should I consider in my experimental design? While **UNC2025** is potent against Mer and Flt3, kinome profiling shows it also inhibits several other kinases at low nanomolar concentrations [2]. Your experimental design and data interpretation should account for potential off-target effects on **Axl, TrkA, TrkC, Tyro3, and c-Kit** [1] [2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by **UNC2025** and a generalized workflow for assessing its metabolic stability, integrating targets from the search results [1] [3] [4].

The diagram above highlights two core aspects:

- **Left Panel:** **UNC2025** potentially inhibits key oncogenic drivers **Mer** and **Flt3**, along with other kinases like **Axl**, disrupting downstream survival and proliferation signals in cancer cells [1] [2].
- **Right Panel:** A proposed workflow for evaluating the metabolic stability of **UNC2025**, an essential step for which specific public data is currently limited. This involves incubating the compound with liver enzymes and using analytical techniques to measure its depletion and identify metabolites.

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To cite this document: Smolecule. [Pharmacokinetic & Metabolic Profile of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-metabolic-stability>]

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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Web: www.smolecule.com